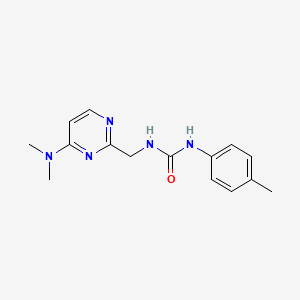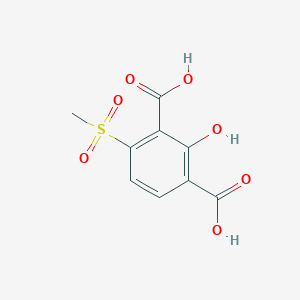
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives is well-documented in the literature. For instance, paper describes the synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives using OxymaPure/N,N'-diisopropylcarbodimide coupling methodology. Similarly, paper details the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides through a dehydrosulfurization process. These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques such as NMR, as described in paper . The paper details the structure elucidation process of a cannabimimetic designer drug using NMR and MS techniques, which could be relevant for analyzing the molecular structure of "N-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide".
Chemical Reactions Analysis
The reactivity of thiazole derivatives can vary significantly depending on the substituents present on the thiazole ring. Paper discusses N-(aryl)-4-(azolylethyl)thiazole-5-carboxamides as potent inhibitors of VEGF receptors, indicating that the thiazole ring can be part of biologically active compounds. This suggests that the compound may also participate in chemical reactions relevant to biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. Paper provides insights into the crystal structure and intermolecular interactions of a pyrazole-1-carboxamide derivative, which could be similar to the compound . Paper discusses the physicochemical properties and biological activities of acridine-4-carboxamide derivatives, which, while not thiazole derivatives, offer a perspective on how substituents affect the properties of heterocyclic compounds.
Relevant Case Studies
While the papers do not provide direct case studies on "N-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide", they do offer case studies on related compounds. For example, paper is a case study on the structure elucidation of a designer drug, which could be relevant for similar analytical approaches. Paper discusses the antiviral activity of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which could be considered a case study for the biological applications of thiazole derivatives.
Scientific Research Applications
Imidazole Derivatives in Antitumor Activity
Research on imidazole derivatives, closely related to thiazole compounds, highlights their significant potential in antitumor activities. Bis(2-chloroethyl)amino derivatives of imidazole, including various modifications and related structures, have been reviewed for their antitumor properties. Some of these compounds have passed preclinical testing stages, suggesting the structural flexibility of imidazole (and by extension, thiazole derivatives) for synthesizing compounds with distinct biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Acetamide and Formamide Derivatives in Biological Effects
Acetamide and formamide derivatives, which share functional group similarities with the queried compound, have been studied extensively. These chemicals have shown varied biological effects, including neuroprotective and potentially anticancer activities, reflecting the broad spectrum of biological interactions possible with such small molecules (Kennedy, G., 2001).
AMPK Activation by AICAr
While not a direct match, the study of 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) as an AMPK activator with significant AMPK-independent effects provides insight into how structurally complex molecules can influence metabolic and physiological pathways, potentially offering a parallel to the research applications of the compound (Visnjic, D., Lalić, H., Dembitz, V., Tomić, B., & Smoljo, T., 2021).
Thiazolidine Derivatives in Drug Design
Thiazolidine motifs, closely related to the thiazole group in the queried compound, have been a focal point in drug design due to their pharmacological significance. These compounds exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant properties. The structural flexibility of thiazolidine derivatives makes them valuable in the synthesis of new drug candidates (Sahiba, N., Sethiya, A., Soni, J., Agarwal, D. K., & Agarwal, S., 2020).
Safety And Hazards
Without more specific information, it’s difficult to provide a detailed analysis of the safety and hazards associated with “N-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide”. The safety and hazards would likely depend on the specific biological or chemical context in which this compound is used .
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-4-7-17-8-5-12(6-9-17)13(18)16-14-15-10(2)11(3)19-14/h1,12H,5-9H2,2-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOYTPXNSSLJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCN(CC2)CC#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2553765.png)
![2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide](/img/structure/B2553767.png)
![1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2553768.png)
![2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2553769.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2553770.png)
![N~4~-(4-ethoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2553772.png)
![2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2553773.png)

![(4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2553775.png)
![methyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2553776.png)


